Home > Products > Screening Compounds P87646 > 7-Deoxydoxorubicinone
7-Deoxydoxorubicinone - 38554-25-5

7-Deoxydoxorubicinone

Catalog Number: EVT-366002
CAS Number: 38554-25-5
Molecular Formula: C21H18O8
Molecular Weight: 398.4 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

7-Deoxydoxorubicinone is a metabolite of doxorubicin, an anthracycline antibiotic widely used as a chemotherapeutic agent. [, ] It belongs to the class of anthracycline aglycones, lacking the sugar moiety present in the parent drug. [, ] Scientific research utilizes 7-deoxydoxorubicinone to investigate doxorubicin metabolism, explore potential therapeutic applications, and understand its role in doxorubicin-induced toxicity. [, , ]

Doxorubicin

Compound Description: Doxorubicin is an anthracycline antibiotic widely used as a chemotherapeutic agent for various cancers. It functions by intercalating into DNA and inhibiting topoisomerase II, thereby disrupting DNA replication and transcription. [, , , , , , , , , , ]

Relevance: Doxorubicin is the parent compound of 7-Deoxydoxorubicinone. 7-Deoxydoxorubicinone is a major metabolite of doxorubicin, generated through a series of metabolic transformations. [, , , , , , , ]

Doxorubicinol

Compound Description: Doxorubicinol is a major metabolite of doxorubicin formed through the reduction of the ketone group at position 13 of doxorubicin. It retains some antitumor activity but is less potent than doxorubicin. [, , , , ]

Relevance: Doxorubicinol is another metabolite of doxorubicin and is formed through a different metabolic pathway than 7-Deoxydoxorubicinone. [, , , , ] The presence of both metabolites in biological samples can provide insights into the metabolic profile of doxorubicin.

Doxorubicinone

Compound Description: Doxorubicinone is a metabolite of doxorubicin generated through the loss of the sugar moiety (daunosamine) from doxorubicin. It exhibits less cytotoxic activity compared to doxorubicin. [, , , , , ]

Relevance: Doxorubicinone is a precursor to 7-Deoxydoxorubicinone in the doxorubicin metabolic pathway. [, , , , , ] 7-Deoxydoxorubicinone is formed by the further reduction of doxorubicinone.

Doxorubicinolone

Compound Description: Doxorubicinolone is a doxorubicin metabolite with a reduced ketone group at position 13 and a loss of the sugar moiety. Its cytotoxic activity is lower than doxorubicin. [, , , ]

Relevance: Doxorubicinolone is structurally related to 7-Deoxydoxorubicinone, sharing the loss of the sugar moiety. [, , , ] It represents a separate branch in the doxorubicin metabolic pathway.

7-Deoxydoxorubicinol Aglycone

Compound Description: 7-Deoxydoxorubicinol aglycone is a doxorubicin metabolite characterized by the loss of the sugar moiety and the reduction of both the ketone group at position 13 and the hydroxyl group at position 7. [, , ]

Relevance: This metabolite highlights the sequential metabolic transformations doxorubicin undergoes. Compared to 7-Deoxydoxorubicinone, this compound has an additional reduction at the 13-position, demonstrating the multiple pathways of doxorubicin metabolism. [, , ]

7-Deoxyadriamycin Aglycone

Compound Description: This metabolite of doxorubicin is characterized by the loss of the sugar moiety (daunosamine) and the reduction of the hydroxyl group at position 7. [, ] It is formed under anaerobic conditions.

Relevance: Similar to 7-Deoxydoxorubicinol Aglycone, this compound demonstrates the various reductive pathways of doxorubicin metabolism. It is a structural analogue of 7-Deoxydoxorubicinone, differing in the presence of a ketone group at position 13. [, ]

Epirubicin

Compound Description: Epirubicin is an anthracycline antibiotic structurally similar to doxorubicin, differing in the stereochemistry of the hydroxyl group at position 4'. It exhibits a similar mechanism of action to doxorubicin and is also used as a chemotherapeutic agent. [, ]

Relevance: While not a direct metabolite of doxorubicin, epirubicin is relevant because it shares a similar metabolic pathway and generates analogous metabolites, including 7-Deoxydoxorubicinone. [, ] Studying the metabolism of epirubicin can provide insights into the pharmacological behavior of doxorubicin and its metabolites.

4'-Epidoxorubicin

Compound Description: 4'-Epidoxorubicin is a stereoisomer of doxorubicin, differing in the configuration of the hydroxyl group at the 4' position of the sugar moiety. []

Relevance: While not a direct metabolite, its structural similarity and shared metabolic pathways with doxorubicin make it relevant to the study of 7-Deoxydoxorubicinone formation and its potential implications in doxorubicin-based therapies. []

4'-Epidoxorubicinol

Compound Description: 4'-Epidoxorubicinol is a metabolite of 4'-epidoxorubicin, formed by reduction of the ketone group at position 13. []

Relevance: Although not directly involved in the formation of 7-Deoxydoxorubicinone, its presence alongside other metabolites in biological samples contributes to understanding the complex metabolic profile of anthracyclines like doxorubicin. []

13-Dihydroepirubicin

Compound Description: 13-Dihydroepirubicin is a metabolite of epirubicin formed by the reduction of the ketone group at position 13. []

Relevance: This metabolite is relevant as it demonstrates the common metabolic pathways shared between doxorubicin and epirubicin. The formation of 13-dihydroepirubicin mirrors the reduction of doxorubicin to doxorubicinol, further emphasizing the shared metabolic pathways of these anthracyclines. []

Synthesis Analysis

Synthetic Routes

The primary method for synthesizing 7-deoxydoxorubicinone involves the degradation of doxorubicin. One common approach utilizes liquid-liquid extraction with a chloroform:methanol mixture (4:1, v/v) from biological samples such as mouse plasma. This method is essential due to the compound's role as a metabolite rather than a primary therapeutic agent. Advanced chromatographic techniques like liquid chromatography-tandem mass spectrometry (LC-MS/MS) are employed to isolate and quantify this compound from complex biological matrices .

Reaction Conditions

The synthesis process often requires specific conditions, including:

  • Temperature: Controlled temperatures during extraction and purification.
  • pH Levels: Adjustments to pH (e.g., to 8.5) during sample preparation to facilitate extraction.
  • Concentration: Careful monitoring of the concentration of reagents to optimize yield and purity.
Molecular Structure Analysis

7-Deoxydoxorubicinone has a complex molecular structure that retains significant portions of the doxorubicin framework while lacking the sugar moiety that characterizes many anthracyclines. The molecular formula is C22H24N2O5C_{22}H_{24}N_{2}O_{5}, with a molecular weight of 396.44 g/mol. The structure features:

  • Quinone moiety: Contributing to its reactivity.
  • Hydroxyl groups: Influencing its solubility and interaction with biological molecules.

The compound's structural characteristics are pivotal in understanding its biochemical interactions and potential therapeutic effects .

Chemical Reactions Analysis

Types of Reactions

7-Deoxydoxorubicinone participates in several chemical reactions, including:

  • Oxidation: This can lead to the formation of quinone derivatives.
  • Reduction: Reduction reactions can convert quinone groups to hydroquinone forms.
  • Substitution: Various substitution reactions can occur at the quinone and hydroquinone sites.

Common Reagents and Conditions

Key reagents involved in these reactions include:

  • Oxidizing Agents: Hydrogen peroxide and other peroxides are used for oxidation.
  • Reducing Agents: Sodium borohydride is commonly employed for reduction processes.
  • Substitution Reagents: Halogens and electrophiles facilitate substitution reactions.

These reactions are significant for studying the metabolic pathways and potential toxicities associated with anthracycline antibiotics .

Mechanism of Action

The mechanism of action of 7-deoxydoxorubicinone is not fully elucidated but is believed to share similarities with doxorubicin. Doxorubicin primarily exerts its antitumor effects through:

  • DNA Intercalation: Inserting itself between DNA base pairs, disrupting replication.
  • Topoisomerase II Inhibition: Preventing DNA strand separation necessary for replication.
  • Free Radical Generation: Inducing oxidative stress that can lead to cell death.

While 7-deoxydoxorubicinone does not exhibit significant cytotoxicity, it may contribute to the cardiotoxic effects observed with doxorubicin treatment due to its metabolic pathways .

Physical and Chemical Properties Analysis

7-Deoxydoxorubicinone exhibits several notable physical and chemical properties:

  • Solubility: The compound's solubility in various solvents affects its bioavailability and interaction with biological systems.
  • Stability: Stability under physiological conditions is crucial for understanding its pharmacokinetics.
  • Spectroscopic Characteristics: Techniques such as ultraviolet-visible spectroscopy or nuclear magnetic resonance can be used to characterize its structure further.

Quantitative analysis often employs LC-MS/MS methods to determine concentrations in biological samples, confirming its rapid metabolism following doxorubicin administration .

Applications

7-Deoxydoxorubicinone holds potential applications in various scientific fields:

  • Pharmacokinetics Research: Understanding its role as a metabolite helps elucidate the pharmacokinetics of doxorubicin.
  • Cardiotoxicity Studies: Investigating the cardiotoxic effects associated with doxorubicin therapy may provide insights into safer cancer treatment protocols.
  • Metabolomics: The compound serves as a marker for metabolic studies related to anthracycline antibiotics.

Research continues to explore its implications in enhancing therapeutic efficacy while minimizing adverse effects associated with doxorubicin treatment .

Chemical Identity and Structural Characterization of 7-Deoxydoxorubicinone

Structural Elucidation and Molecular Features

7-Deoxydoxorubicinone (CAS Registry Number: 38554-25-5) is an aglycone metabolite derived from the anthracycline antibiotic doxorubicin. Its systematic chemical name is (8R)-7,8,9,10-Tetrahydro-6,8α,11-trihydroxy-8-(hydroxyacetyl)-1-methoxy-5,12-naphthacenedione, reflecting its tetracyclic naphthacenedione backbone characteristic of anthracyclines [7]. The molecular formula is C₂₁H₁₈O₈, corresponding to a molecular weight of 398.36 g/mol [4] [7].

The compound features a hydroxylated anthraquinone core with distinct functional modifications: a hydroxyacetyl group at the C8 position, a methoxy substituent at C1, and hydroxyl groups at C6, C8α, and C11. Notably, it lacks the amino sugar daunosamine present in the parent compound doxorubicin, classifying it as an aglycone [1] [5]. Stereochemistry at C8 (specified as R configuration) is a critical chiral center influencing its three-dimensional conformation and reactivity [7]. Spectroscopic characterization, particularly mass spectrometry (MS), reveals key fragmentation patterns, including the loss of water (-18 Da) and cleavage of the hydroxyacetyl side chain (-60 Da), aiding in structural confirmation [3].

Comparative Analysis with Doxorubicin and Anthracycline Derivatives

Structurally, 7-deoxydoxorubicinone diverges significantly from doxorubicin (C₂₇H₂₉NO₁₁, MW: 543.52 g/mol). Key distinctions include:

Table 1: Structural Comparison of 7-Deoxydoxorubicinone with Doxorubicin

Feature7-DeoxydoxorubicinoneDoxorubicin
Sugar MoietyAbsent (aglycone)Daunosamine attached at C7
C7 Hydroxyl GroupAbsentPresent
C13 Carbonyl GroupReduced (secondary alcohol in doxorubicinol precursor)Ketone (C13)
Molecular Weight398.36 g/mol543.52 g/mol
PolarityLower (hydrophobic aglycone)Higher (glycosylated form)

The absence of the daunosamine sugar reduces solubility in aqueous media compared to doxorubicin and diminishes direct DNA intercalation capacity, a primary antitumor mechanism of the parent drug [1] [5]. Among anthracycline metabolites, 7-deoxydoxorubicinone shares the aglycone core with doxorubicinone (7-hydroxydoxorubicin aglycone) but lacks its C7 hydroxyl group. This difference enhances the lipophilicity of 7-deoxydoxorubicinone, potentially facilitating membrane permeation and altering subcellular distribution [1] [5]. Cytotoxicity studies in human cardiac cells (AC16) indicate that 7-deoxydoxorubicinone induces mitochondrial dysfunction at concentrations ≥2 μM, comparable to doxorubicinone and doxorubicinol but requiring higher concentrations than doxorubicin itself (effective at 0.5–1 μM) [1] [5].

Physicochemical Properties and Stability

7-Deoxydoxorubicinone is a red to dark red solid with limited solubility in aqueous buffers. It exhibits moderate solubility in dimethyl sulfoxide (DMSO) and methanol under heating or sonication, making these solvents suitable for in vitro studies [4]. Its melting point exceeds 205°C (with decomposition), consistent with thermally stable polycyclic aromatic systems [4].

Key physicochemical parameters include:Table 2: Physicochemical Properties of 7-Deoxydoxorubicinone

PropertyValue
pKa (Predicted)~7.0 ± 0.40
LogP (Estimated)Higher than doxorubicin (aglycone lipophilicity)
Density1.587 ± 0.06 g/cm³
UV-Vis Absorptionλₘₐₓ ~480 nm (anthraquinone chromophore)

Stability assessments indicate sensitivity to light and acidic conditions. Acid-catalyzed degradation can occur via hydrolysis of the C8 hydroxyacetyl side chain or further reduction of quinone moieties [1] [4]. In biological matrices, oxidative processes mediated by cellular enzymes may alter its quinone/hydroquinone equilibrium. Consequently, storage recommendations specify amber vials under inert atmosphere at -20°C to preserve integrity [4] [7]. Analytical techniques such as liquid chromatography-tandem mass spectrometry (LC-MS/MS) enable sensitive detection in plasma, with a lower limit of quantification of 0.01 ng/mL, leveraging its unique mass transitions ([M+H]⁺ m/z 399 → fragment ions) [2]. These properties underscore requirements for careful handling in pharmacological research to avoid artifact formation.

Properties

CAS Number

38554-25-5

Product Name

7-Deoxydoxorubicinone

IUPAC Name

6,9,11-trihydroxy-9-(2-hydroxyacetyl)-4-methoxy-8,10-dihydro-7H-tetracene-5,12-dione

Molecular Formula

C21H18O8

Molecular Weight

398.4 g/mol

InChI

InChI=1S/C21H18O8/c1-29-12-4-2-3-10-14(12)20(27)16-15(18(10)25)19(26)11-7-21(28,13(23)8-22)6-5-9(11)17(16)24/h2-4,22,24,26,28H,5-8H2,1H3

InChI Key

QHGFPRZWWKUHKF-UHFFFAOYSA-N

SMILES

COC1=CC=CC2=C1C(=O)C3=C(C4=C(CC(CC4)(C(=O)CO)O)C(=C3C2=O)O)O

Synonyms

7-deoxyadriamycin aglycone
7-deoxyadriamycin aglycone, (8S-cis)-isomer
7-deoxyadriamycin aglycone, (S)-isomer
7-deoxydoxorubicin aglycone
7-deoxydoxorubicinone
adriamycin 7-deoxyaglycone
doxorubicin 7-deoxyaglycone

Canonical SMILES

COC1=CC=CC2=C1C(=O)C3=C(C4=C(CC(CC4)(C(=O)CO)O)C(=C3C2=O)O)O

Isomeric SMILES

COC1=CC=CC2=C1C(=O)C3=C(C4=C(C[C@](CC4)(C(=O)CO)O)C(=C3C2=O)O)O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.